molecular formula C42H59N2O6P B159503 [(E,2S,3R)-3-hydroxy-2-[[(Z)-3-pyren-1-ylprop-2-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate CAS No. 133733-42-3

[(E,2S,3R)-3-hydroxy-2-[[(Z)-3-pyren-1-ylprop-2-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate

Cat. No.: B159503
CAS No.: 133733-42-3
M. Wt: 718.9 g/mol
InChI Key: XWSHWHRTYRBTQU-GIIXJKFXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(E,2S,3R)-3-hydroxy-2-[[(Z)-3-pyren-1-ylprop-2-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate, also known as this compound, is a useful research compound. Its molecular formula is C42H59N2O6P and its molecular weight is 718.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycoconjugates - Glycolipids - Glycosphingolipids - Neutral Glycosphingolipids - Sphingomyelins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

133733-42-3

Molecular Formula

C42H59N2O6P

Molecular Weight

718.9 g/mol

IUPAC Name

[(E,2S,3R)-3-hydroxy-2-[[(Z)-3-pyren-1-ylprop-2-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C42H59N2O6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-21-39(45)38(32-50-51(47,48)49-31-30-44(2,3)4)43-40(46)29-27-33-22-23-36-25-24-34-19-18-20-35-26-28-37(33)42(36)41(34)35/h17-29,38-39,45H,5-16,30-32H2,1-4H3,(H-,43,46,47,48)/b21-17+,29-27-/t38-,39+/m0/s1

InChI Key

XWSHWHRTYRBTQU-GIIXJKFXSA-N

SMILES

CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)C=CC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)O

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)/C=C\C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)O

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)C=CC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)O

Synonyms

N-(3-(1-pyrene)propenoyl)sphingomyelin
P3,1-SPM

Origin of Product

United States

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